4-Cyclohexyl-2,6-difluoroaniline
Description
4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) is a fluorinated aniline derivative featuring a bromine atom at the para position and two fluorine atoms at the ortho positions of the benzene ring. Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol . This compound is a white crystalline solid, prized for its dual reactivity: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorine atoms enhance electronic effects and metabolic stability in pharmaceuticals .
Key applications include:
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
QCJBSULUPFKXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclohexyl-2,6-difluoroaniline typically involves the following steps:
Partial Fluorine Exchange: Starting from 1,2,3-trichlorobenzene, a partial fluorine exchange is performed to obtain a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Selective Reduction: The mixture undergoes selective reduction to convert the undesired 2,3-difluorochlorobenzene into ortho-difluorobenzene.
Amination: The desired 2,6-difluorochlorobenzene is then aminated to produce 2,6-difluoroaniline.
Cyclohexylation: Finally, the 2,6-difluoroaniline is reacted with cyclohexyl halide under suitable conditions to yield 4-Cyclohexyl-2,6-difluoroaniline.
Chemical Reactions Analysis
4-Cyclohexyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Scientific Research Applications
It appears the specific compound "4-Cyclohexyl-2,6-difluoroaniline" was not found in the provided search results. However, the search results do provide information on related compounds and applications of related chemical structures, which may be relevant to your query.
Related Research and Applications
- Fluorinated Biphenyls: Fluorinated biphenyls, which share some structural similarities with the target compound, are used in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), organic semiconductors, metal-organic frameworks (MOF), and organic polymers of intrinsic microporosity (OMIMs). They are also used as drug motifs, affecting the absorption, metabolism, distribution, and excretion properties of compounds .
- 2,6-Difluoroaniline: 2,6-Difluoroaniline is used in the manufacture of dyes, pharmaceuticals, and agricultural chemicals . A process for preparing it from 1,2,3-trichlorobenzene involves partial fluorine exchange, selective reduction, amination, and separation .
- Polyphenols: Polyphenols, which contain phenolic hydroxyl groups, have antioxidant properties, anticancer activity, and universal adherent affinity, making them useful in bioimaging, therapeutic delivery, and other biomedical applications .
- CCT373566: CCT373566, a benzimidazolone degrader, has shown antiproliferative activity in BCL6 dependent DLBCL cell lines .
Case Studies
- Fluorinated Aminobiphenyl Derivatives: Treatment of 4-chloroaniline with fluorinated phenyl boronic acid, using palladium acetate (Pd(OAc)2) and a bulky phosphine ligand (SPhos) or with DMF in the presence of catalytic Pd(OAc)2 and K3PO4, yields fluorinated aminobiphenyl derivatives .
- Cocoa Polyphenols: Cocoa polyphenols have shown positive effects on cardiovascular, immunological, and digestive health . Studies have investigated their antioxidant and anti-inflammatory effects .
- CCT373566: This compound demonstrated potent growth inhibition in 14-day proliferative assays of BCL6 dependent DLBCL cell lines, HT, Karpas 422, SU-DHL-4, and OCI-Ly1, but not in the BCL6 low-expressing cell line OCI-Ly3 .
Structural Relationships and Activity
- Structure-Activity Relationship (SAR): Subtle structural changes can significantly impact the ability of compounds to induce degradation of BCL6 . For example, the specific combination of a polar hydroxyl group and a methyl group in piperidine degraders significantly improves binding affinity .
- CyPPA Analogs: Modifications to N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) by replacing the cyclohexane moiety with different 4-substituted cyclohexane rings, tyrosine analogs, or mono- and dihalophenyl rings, impact K Ca2 channel activity .
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways . The cyclohexyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Regulatory and Market Considerations
- Market Growth : The global 4-bromo-2,6-difluoroaniline market is projected to grow at a CAGR of 5.8% (2025–2031) driven by pharmaceutical R&D .
- Sustainability Trends : Manufacturers are adopting green chemistry methods (e.g., solvent-free reactions) to reduce waste and comply with EU REACH standards .
- Safety : The chloro analog (4-Chloro-2,6-difluoroaniline) is classified under GHS Hazard Class 6.1 , requiring stringent handling protocols .
Biological Activity
4-Cyclohexyl-2,6-difluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F2N |
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | 4-cyclohexyl-2,6-difluoroaniline |
| InChI Key | MLFVCRUJIRJSHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=C(C=C(C=C2F)N)F |
4-Cyclohexyl-2,6-difluoroaniline features a cyclohexyl group and two fluorine substituents on the aniline ring, which influence its hydrophobicity and reactivity with biological targets.
Antibacterial Properties
Recent studies have indicated that compounds similar to 4-cyclohexyl-2,6-difluoroaniline exhibit varying degrees of antibacterial activity. For instance, fluorinated anilines have shown significant in vitro activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of fluorine atoms is believed to enhance the lipophilicity of these compounds, facilitating their penetration into bacterial membranes and improving their efficacy against Gram-positive and Gram-negative bacteria .
The mechanism by which 4-cyclohexyl-2,6-difluoroaniline exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells. These interactions may lead to alterations in enzymatic activity or disruption of cellular processes such as protein synthesis or cell wall integrity.
Case Studies
-
Antibacterial Activity Comparison :
A comparative study highlighted that fluorinated derivatives of anilines demonstrated a range of Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For example, certain derivatives exhibited MIC values comparable to standard antibiotics like kanamycin against E. coli, suggesting potential for therapeutic applications . -
Structure-Activity Relationship (SAR) :
Research has indicated that the introduction of hydrophobic groups (like cyclohexyl) can significantly enhance the antibacterial properties of fluorinated anilines. The SAR studies suggest that modifications in the molecular structure directly correlate with changes in biological activity, emphasizing the importance of both steric and electronic factors in drug design .
Toxicological Considerations
While exploring the biological activities of 4-cyclohexyl-2,6-difluoroaniline, it is crucial to consider its toxicity profile. Preliminary assessments indicate that some fluorinated compounds can exhibit cytotoxic effects at higher concentrations. Therefore, further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
